molecular formula C35H50N2O10 B182483 Digoxigenin NHS-ester CAS No. 129273-26-3

Digoxigenin NHS-ester

Cat. No.: B182483
CAS No.: 129273-26-3
M. Wt: 658.8 g/mol
InChI Key: KHNDABJZSPPYLE-FUGFVFQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound reveals the intricate stereochemical architecture inherent in its structure. The systematic name (2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate encodes multiple layers of structural information that define the compound's three-dimensional arrangement. The nomenclature systematically identifies eight distinct stereochemical centers within the steroid backbone, each designated with specific R or S configurations that determine the compound's overall molecular geometry and biological activity.

The stereochemical descriptor sequence (3S,5R,8R,9S,10S,12R,13S,17R) establishes the absolute configuration at each chiral center throughout the cyclopenta[a]phenanthrene framework. This stereochemical pattern corresponds precisely to the naturally occurring digoxigenin configuration, where the 3S configuration places the hydroxyl group in the β-orientation, providing the attachment point for the glycosidic linkage in natural cardiac glycosides. The 5R configuration establishes the β-hydrogen orientation at the A/B ring junction, while the 8R, 9S, and 10S configurations define the trans-syn-trans stereochemical relationships between the A, B, and C rings of the steroid nucleus. The 12R and 13S configurations position the hydroxyl groups and angular methyl substituents in their characteristic orientations, and the 17R configuration places the furan-containing side chain in the β-position relative to the steroid backbone.

The tetradecahydrocyclopenta[a]phenanthrene designation indicates the saturated nature of the ring system, distinguishing it from aromatic phenanthrene derivatives. This saturation pattern is crucial for the compound's biological activity and contributes to the rigid, three-dimensional structure that enables specific protein-protein interactions. The numerical prefix "tetradecahydro" specifically denotes the addition of fourteen hydrogen atoms to the basic phenanthrene framework, resulting in the fully saturated steroid nucleus characteristic of cardiac glycoside aglycones.

Cyclopenta[a]Phenanthrene Core Structure Elucidation

The cyclopenta[a]phenanthrene core represents the fundamental structural framework that defines the compound's rigid three-dimensional architecture and establishes its classification as a cardiac glycoside derivative. This tetracyclic ring system consists of three fused six-membered rings designated A, B, C, and D, with an additional five-membered ring E fused to the D ring, creating the characteristic cyclopenta[a]phenanthrene arrangement found in all cardiac glycosides. The ring fusion pattern creates a trans-syn-trans stereochemical relationship between the A/B, B/C, and C/D ring junctions, resulting in a rigid, chair-like conformation that positions substituents in highly defined spatial orientations.

The A ring adopts a chair conformation with the 3-hydroxyl group positioned in the equatorial β-orientation, providing optimal accessibility for glycosidic linkage formation in the natural compound and ether linkage formation in this derivative. The B and C rings maintain chair conformations with trans-diaxial relationships at the ring junctions, creating a relatively flat molecular framework that extends the steroid's length and rigidity. The D ring incorporates two hydroxyl substituents at positions 12 and 14, both oriented in the β-configuration, which contribute to the compound's hydrogen bonding capacity and influence its protein binding characteristics.

The five-membered E ring contains the characteristic α,β-unsaturated lactone moiety that defines cardiac glycosides and their derivatives. This furan-containing substituent at position 17 extends from the β-face of the steroid nucleus and provides additional functionality for molecular recognition and binding interactions. The lactone ring adopts an envelope conformation that positions the oxygen atoms for optimal hydrogen bonding interactions while maintaining the rigid molecular geometry essential for biological activity.

Ring substituent analysis reveals the presence of two angular methyl groups at positions 10 and 13, both oriented in the β-configuration according to standard steroid nomenclature. These methyl groups contribute to the compound's hydrophobic surface area and influence its overall molecular shape and binding specificity. The hydroxyl groups at positions 3, 12, and 14 provide hydrogen bonding capability and polar surface area that enhances the compound's interaction with protein targets while maintaining sufficient lipophilicity for membrane permeation.

Functional Group Analysis: N-Hydroxysuccinimide Ester and Hexanoate Linker

The N-hydroxysuccinimide ester functionality represents the reactive center of this bioconjugation reagent, providing selective reactivity toward primary aliphatic amine groups under physiological conditions. The 2,5-dioxopyrrolidin-1-yl moiety constitutes the N-hydroxysuccinimide leaving group, which forms a stable, activated ester with the terminal carboxyl group of the hexanoate linker. This activated ester configuration exhibits enhanced electrophilicity compared to simple carboxylic acid derivatives, enabling efficient amide bond formation with amino-containing biomolecules at neutral to slightly alkaline pH conditions.

The N-hydroxysuccinimide ester mechanism proceeds through nucleophilic attack by primary amines on the carbonyl carbon, resulting in tetrahedral intermediate formation and subsequent elimination of the N-hydroxysuccinimide leaving group. This reaction pathway yields stable amide bonds while releasing N-hydroxysuccinimide as a water-soluble byproduct that can be easily removed during purification procedures. The ester's reactivity profile demonstrates selectivity for primary aliphatic amines over other nucleophiles, including hydroxyl and sulfhydryl groups, although secondary reactions may occur under extended reaction conditions or elevated pH.

The hexanoate linker component serves as a flexible spacer that connects the digoxigenin hapten to the N-hydroxysuccinimide ester reactive group, providing optimal spatial separation for protein conjugation while maintaining the steroid's binding characteristics. The six-carbon aliphatic chain adopts extended conformations that minimize steric hindrance between the bulky steroid moiety and target proteins during conjugation reactions. This linker length represents an optimized balance between flexibility and structural integrity, allowing sufficient conformational freedom for protein approach while preventing excessive molecular motion that could interfere with binding interactions.

Functional Group Chemical Formula Molecular Weight Reactive Center
N-Hydroxysuccinimide Ester C4H4NO4 130.08 g/mol Carbonyl Carbon
Hexanoate Linker C6H11O2 115.15 g/mol Amide Bond Formation
Digoxigenin Core C23H34O5 390.52 g/mol Hapten Recognition

The acetyl linkage connecting the hexanoate chain to the digoxigenin 3-hydroxyl group represents a stable ether functionality that resists hydrolysis under normal storage and reaction conditions. This linkage maintains the structural integrity of the hapten portion while providing sufficient flexibility for optimal protein recognition. The amide bond formed between the acetyl and amino groups creates a chemically stable connection that withstands the conditions typically encountered in biochemical applications, ensuring long-term stability of the conjugated products.

Comparative Molecular Geometry with Related Steroidal Derivatives

Comparative analysis with related steroidal derivatives reveals distinctive geometric features that distinguish this digoxigenin N-hydroxysuccinimide ester from other cardiac glycoside compounds and bioconjugation reagents. Structural comparison with the parent digoxigenin molecule demonstrates that the addition of the hexanoate linker and N-hydroxysuccinimide ester functionality significantly extends the molecule's overall length while preserving the essential recognition elements of the steroid core. The extended linear arrangement created by the linker system positions the reactive ester group approximately 15-20 Angstroms from the steroid centroid, providing optimal spacing for protein conjugation without compromising hapten accessibility.

Geometric comparison with other cardiac glycoside derivatives, including ouabain and bufalin complexes, reveals conserved structural features within the steroid framework despite differences in glycosidic substitution patterns. X-ray crystallographic data from related compounds demonstrates that the cyclopenta[a]phenanthrene core maintains consistent bond lengths and angles across different derivatives, with C-C bond lengths ranging from 1.52-1.54 Å for saturated carbons and 1.34-1.36 Å for the α,β-unsaturated lactone system. The rigid tetracyclic framework exhibits minimal conformational flexibility, with ring puckering confined to small amplitude motions that do not significantly alter the overall molecular shape.

Molecular overlay studies with phenanthrene derivatives reveal the impact of ring saturation on overall molecular geometry. While aromatic phenanthrene adopts a planar configuration with C14H10 molecular formula and 178.234 g/mol molecular weight, the tetradecahydrocyclopenta[a]phenanthrene system exhibits significant three-dimensional character due to chair conformations in the saturated rings. This geometric distinction influences both binding specificity and conjugation efficiency, as the three-dimensional steroid framework provides more specific protein recognition compared to planar aromatic systems.

Compound Molecular Formula Ring System Key Geometric Features
Digoxigenin N-Hydroxysuccinimide Ester C35H50N2O10 Cyclopenta[a]phenanthrene Extended linker, reactive ester
Digoxigenin C23H34O5 Cyclopenta[a]phenanthrene Compact steroid framework
Phenanthrene C14H10 Phenanthrene Planar aromatic system
Cyclopenta[c]phenanthrene C17H14 Cyclopenta[c]phenanthrene Pseudo-fjord region planarity

The comparative analysis with cyclopenta[c]phenanthrene derivatives provides insights into the structural consequences of five-membered ring fusion at different positions. While cyclopenta[c]phenanthrene exhibits planarity despite pseudo-fjord region interactions, the cyclopenta[a]phenanthrene system in cardiac glycosides maintains significant three-dimensional character due to the fully saturated ring system and specific stereochemical configurations. This geometric distinction contributes to the selective biological activity observed in cardiac glycoside derivatives compared to other polycyclic aromatic compounds.

The linker region geometry demonstrates optimal extension characteristics that balance flexibility with structural stability. Molecular modeling studies indicate that the hexanoate chain adopts predominantly extended conformations in aqueous solution, with occasional gauche interactions that provide conformational flexibility without compromising overall molecular integrity. The amide bond geometry within the linker maintains planarity with characteristic C-N bond lengths of 1.33 Å and C=O bond lengths of 1.24 Å, consistent with partial double bond character due to resonance stabilization.

Properties

CAS No.

129273-26-3

Molecular Formula

C35H50N2O10

Molecular Weight

658.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate

InChI

InChI=1S/C35H50N2O10/c1-33-13-11-23(45-20-28(39)36-15-5-3-4-6-31(42)47-37-29(40)9-10-30(37)41)17-22(33)7-8-25-26(33)18-27(38)34(2)24(12-14-35(25,34)44)21-16-32(43)46-19-21/h16,22-27,38,44H,3-15,17-20H2,1-2H3,(H,36,39)/t22-,23+,24-,25-,26+,27-,33+,34+,35+/m1/s1

InChI Key

KHNDABJZSPPYLE-FUGFVFQCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O

Pictograms

Acute Toxic; Health Hazard

Synonyms

HDMA
N-hydroxysuccinimidyl digoxigenin-3-O-methylcarbonyl-epsilon-aminocaproate

Origin of Product

United States

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate is a complex chemical structure that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity based on recent studies and findings.

The compound has a molecular formula of C₃₁H₄₃N₃O₇ and a molecular weight of approximately 551.68 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological effects.

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of derivatives related to the pyrrolidine structure. A focused set of hybrid pyrrolidine derivatives demonstrated significant protective activity against seizures in various animal models. For instance:

  • Lead Compound : A derivative identified as Compound 22 exhibited potent anticonvulsant activity with effective doses (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure test .
  • Mechanism of Action : The observed effects are believed to be mediated through the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor .

Study Design

A comprehensive study was conducted using various mouse models to evaluate the efficacy of the compound. The tests included:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole-Induced Seizures
  • 6 Hz Seizure Test
  • Formalin-Induced Pain Model

Results Summary

Test TypeED50 (mg/kg)Observations
Maximal Electroshock (MES)23.7Significant protection against induced seizures
Pentylenetetrazole Seizures59.4Moderate efficacy observed
6 Hz Seizure Test22.4High anticonvulsant activity noted
Formalin-Induced Pain-Potent efficacy in reducing pain responses

Pharmacokinetics and ADME-Tox Properties

The pharmacokinetic profile of Compound 22 indicates favorable absorption and distribution characteristics:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Good tissue distribution potential.
  • Metabolism : Predicted metabolic pathways suggest stability in biological systems.
  • Excretion : Favorable excretion profiles based on preliminary studies.

These properties suggest that the compound may be a viable candidate for further development in treating epilepsy and neuropathic pain conditions.

Case Studies

In a series of case studies involving animal models:

  • Epilepsy Treatment : Mice treated with Compound 22 showed a marked decrease in seizure frequency compared to control groups.
  • Pain Management : In models of neuropathic pain induced by formalin injection, treated subjects exhibited reduced pain scores.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems : The dioxopyrrolidinyl group can be utilized in designing targeted drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms that can enhance therapeutic efficacy while minimizing side effects .
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The structural components derived from natural products like phenanthrenes have shown promise in inhibiting cancer cell proliferation. Studies suggest that the incorporation of this compound into drug formulations could enhance the selectivity and potency against cancer cells .
  • Immunotherapy : The compound's ability to modulate immune responses positions it as a candidate for immunotherapeutic applications. Its structural similarity to known immune modulators suggests potential use in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Applications

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in designing inhibitors for enzymes that are overactive in certain diseases such as cancer or diabetes .
  • Bioconjugation : The functional groups present allow for bioconjugation with biomolecules such as peptides or antibodies. This can facilitate targeted therapy approaches where the drug is delivered specifically to diseased tissues while sparing healthy cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound featuring the dioxopyrrolidinyl structure. In vitro assays demonstrated significant inhibition of breast cancer cell lines at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Drug Delivery Mechanism

Another research focused on utilizing this compound in a nanoparticle formulation for delivering chemotherapeutics. Results indicated enhanced bioavailability and reduced systemic toxicity compared to conventional delivery methods. The study highlighted the importance of the dioxopyrrolidinyl moiety in facilitating cellular uptake .

Chemical Reactions Analysis

Reactivity of the NHS Ester Group

The 2,5-dioxopyrrolidin-1-yl (NHS) ester is a critical functional group for nucleophilic acyl substitution reactions. Key reactions include:

Amine Acylation

The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. This is widely exploited in bioconjugation for labeling or drug delivery .

Reaction Conditions Mechanism Applications
pH 7–9 aqueous buffer, 25°CNucleophilic attack by amineAntibody-drug conjugates, diagnostics
Reaction time: 30–120 minNHS leaving group release (ΔG ≈ −5 kcal/mol)Protein modification

Hydrolysis

Competitive hydrolysis occurs in aqueous environments, regenerating the carboxylic acid:NHS ester+H2OCarboxylic acid+N hydroxysuccinimide\text{NHS ester}+\text{H}_2\text{O}\rightarrow \text{Carboxylic acid}+\text{N hydroxysuccinimide}

  • Rate increases at pH > 8.5 .
  • Half-life in PBS (pH 7.4): ~4 hours .

Steroidal Backbone Reactivity

The digoxigenin-derived core contains hydroxyl groups and a furanone ring, with potential for:

Oxidation of Hydroxyl Groups

The 12β- and 14β-hydroxyl groups may undergo oxidation to ketones under strong acidic or enzymatic conditions, though no direct evidence is reported for this compound .

Furanone Ring Reactivity

The 5-oxo-2H-furan-3-yl group can participate in:

  • Diels-Alder reactions with dienes (theoretical, based on furanone chemistry).
  • Nucleophilic additions at the carbonyl position .

Stability Under Storage Conditions

Parameter Stability Profile
TemperatureStable at −20°C (lyophilized)
Light SensitivityDegrades under UV exposure
Solvent CompatibilitySoluble in DMSO, DMF; hydrolyzes in water

Synthetic Modifications

The compound’s structure allows targeted modifications:

Site Possible Modifications Reference
NHS esterReplacement with other leaving groups (e.g., pentafluorophenyl)
Hexanoate linkerVariation in spacer length for tuning hydrophobicity

Mechanistic Insights from Analogues

  • Digoxigenin derivatives : NHS esters of related cardenolides show 70–90% conjugation efficiency with antibodies .
  • Steroid-furanone hybrids : Furanone rings in similar compounds undergo Michael additions with thiols at pH 6–7 .

Comparison with Similar Compounds

Cyclopenta[a]phenanthrene Derivatives

Several compounds share the cyclopenta[a]phenanthrene backbone but differ in substituents:

Compound Key Substituents Functional Differences
Digoxin NHS ester (Target) 12,14-dihydroxy; 17-(5-oxo-2H-furan-3-yl); NHS ester at C3 Designed for bioconjugation; retains cardiac glycoside activity with enhanced reactivity.
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(pyridin-3-yl) derivative 17-pyridin-3-yl; acetate at C3 Lacks the NHS ester, reducing conjugation potential; pyridinyl group alters solubility.
10,13-Dimethyl-17-[1-(3-methyl-tetrahydropyridin-6-yl)ethyl] derivative 17-tetrahydropyridinyl; glycoside at C3 Glycoside enhances hydrophilicity; tetrahydropyridinyl may influence receptor binding.

NHS Ester-Containing Analogues

The NHS ester group is critical for conjugation. Compounds with similar reactive groups but distinct backbones include:

Compound Backbone Key Applications
Digoxin NHS ester Steroidal Cardiac targeting, antibody-drug conjugates (ADCs).
2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate Furofuran Prodrug activation; limited steric hindrance for small-molecule conjugation.
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate Imidazolidinone Peptide modification; imidazolidinone may improve metabolic stability.

Pharmacological and Physicochemical Properties

Bioactivity Comparison

  • Digoxin NHS ester : Retains the Na⁺/K⁺-ATPase inhibitory activity of digoxin but with modified pharmacokinetics due to the NHS ester. The furan-3-yl group may enhance membrane permeability .
  • No reported cardiac activity.
  • Tetrahydropyridinyl glycoside : Glycosylation increases water solubility, favoring renal excretion over cardiac accumulation.

Stability and Reactivity

  • NHS esters : Digoxin NHS ester has a half-life of ~4–6 hours in aqueous buffers (pH 7.4), comparable to other NHS esters like 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate (similar reactivity, 0.81 structural similarity) .
  • Steroidal vs. non-steroidal backbones: Steroidal NHS esters exhibit slower hydrolysis rates due to hydrophobic shielding of the ester group .

Bioconjugation Efficiency

  • Digoxin NHS ester achieves >90% conjugation efficiency with lysine residues in antibodies under mild conditions (pH 8.5, 4°C), outperforming smaller NHS esters like 2,5-dioxopyrrolidin-1-yl hexanoate due to steric compatibility .
  • In contrast, imidazolidinone-containing NHS esters show preferential conjugation to cysteine residues, highlighting backbone-dependent reactivity.

Toxicity and Metabolic Pathways

  • The 5-oxo-2H-furan-3-yl group in the target compound undergoes hepatic oxidation to a less toxic carboxylate metabolite, unlike pyridinyl or tetrahydropyridinyl derivatives, which generate stable aromatic amines .

Preparation Methods

Stereoselective Methylation

Methyl groups at C-10 and C-13 are introduced via alkylation using methyl iodide under basic conditions (e.g., lithium hexamethyldisilazide, LHMDS). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.

Preparation of the Hexanoate Linker

The hexanoate linker, 6-[[2-(acetyl)amino]hexanoate, is synthesized in three stages:

Aminohexanoic Acid Activation

6-Aminohexanoic acid is converted to its N-succinimidyl ester via reaction with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., N,N'-diisopropylcarbodiimide, DIC) in dichloromethane. This yields 6-(2,5-dioxopyrrolidin-1-yl)hexanoate, confirmed by 1H^{1}\text{H} NMR (δ 2.84 ppm, succinimidyl protons) and IR (C=O stretch at 1740 cm1^{-1}).

Acetylation of the Amine

The primary amine of 6-aminohexanoic acid is acetylated using acetic anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C to room temperature, achieving >95% yield.

Coupling Strategies for Fragment Assembly

Esterification of the Steroid Hydroxyl Group

The C-3 hydroxyl group of the steroid is esterified with the hexanoate linker using a two-step protocol:

  • Activation : The carboxylic acid of the hexanoate linker is activated using DIC and DMAP in chloroform.

  • Coupling : The activated ester reacts with the steroid hydroxyl group at 40°C for 24 hours, yielding the intermediate 6-[(2-acetylamino)hexanoate]-steroid conjugate.

NHS Ester Formation

The terminal carboxylic acid of the hexanoate linker is converted to an NHS ester using NHS and DIC in anhydrous dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) until completion (~6 hours).

Reaction Optimization and Challenges

Solvent and Catalyst Selection

ParameterOptimal ConditionEffect on Yield
SolventChloroform78% yield
Coupling AgentDIC + DMAP82% yield
Temperature40°CMinimal hydrolysis

Polar aprotic solvents (e.g., DMF) increase NHS ester reactivity but risk hydrolysis. Chloroform balances reactivity and stability.

Protecting Group Strategy

TBS protection of the C-12 and C-14 hydroxyl groups prevents undesired esterification. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores hydroxyl groups post-coupling.

Analytical Validation

Structural Confirmation

TechniqueKey Data
1H^{1}\text{H} NMRδ 5.28 ppm (furan proton), δ 1.21 ppm (C-10/C-13 methyl)
13C^{13}\text{C} NMRδ 170.5 ppm (NHS ester carbonyl)
HR-MSm/z 902.4321 [M+H]+^+ (calc. 902.4318)

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Lipophilicity (log k = 3.44) aligns with the compound’s amphiphilic nature .

Q & A

What are the recommended analytical techniques for confirming the structural integrity and purity of this compound?

Basic
High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, with ≥80% purity reported for this NHS ester . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for verifying the complex stereochemistry and molecular structure, particularly the steroidal core and NHS ester moiety. X-ray crystallography may resolve ambiguities in stereochemical configurations .

How does the hexanoate spacer influence conjugation efficiency to amine-containing biomolecules?

Basic
The hexanoate spacer (6-aminohexanoic acid derivative) balances solubility and steric hindrance, enabling efficient NHS-ester-mediated coupling with primary amines (e.g., lysine residues). Longer spacers like hexanoate improve accessibility to target biomolecules compared to shorter linkers, as demonstrated in similar NHS-ester conjugates . Solvent polarity and reaction pH (optimally pH 8–9) further modulate coupling efficiency.

What computational strategies can predict the reactivity of the NHS ester group under varying pH conditions?

Advanced
Quantum chemical calculations (e.g., DFT) model the hydrolysis kinetics of the NHS ester, identifying transition states and pH-dependent degradation pathways. Machine learning (ML) frameworks trained on experimental hydrolysis data (e.g., half-life at pH 7.4 vs. 9.0) can predict stability under novel conditions. Integration with reaction path search tools (e.g., ICReDD’s computational workflows) accelerates optimization of reaction parameters .

How can factorial design optimize synthesis conditions for high yield and minimal byproducts?

Advanced
A 2³ factorial design evaluates critical variables: temperature (e.g., 0–25°C), solvent polarity (e.g., DMF vs. DMSO), and catalyst loading (e.g., DMAP). Response surface methodology (RSM) identifies interactions between factors, enabling targeted adjustments to reduce byproducts like hydrolyzed esters or steroidal decomposition products. For example, lower temperatures may suppress hydrolysis while maintaining coupling efficiency .

What are the critical storage conditions to maintain the stability of this NHS ester?

Basic
Store lyophilized powder at –20°C in anhydrous conditions to prevent hydrolysis of the NHS ester. Desiccants and inert gas (N₂) vials further mitigate moisture ingress. Reconstituted solutions in dry DMF or DMSO should be used immediately, as aqueous buffers accelerate degradation .

How do stereochemical configurations in the steroidal core affect biological activity of conjugates?

Advanced
The (3S,5R,8R,9S,10S,12R,13S,17R) stereochemistry governs receptor binding (e.g., cardiac glycoside targets). Molecular dynamics simulations reveal that epimerization at C3 or C17 disrupts hydrogen bonding with Na⁺/K⁺-ATPase, reducing activity. Chiral HPLC or circular dichroism (CD) must confirm stereochemical integrity during synthesis to avoid inactive isomers .

What methodologies resolve discrepancies between theoretical and experimental yields?

Advanced
Systematic variance analysis using Design of Experiments (DOE) identifies confounding factors (e.g., trace moisture, side reactions). Cross-validation with computational yield predictions (e.g., ICReDD’s reaction databases) pinpoints inefficiencies. For instance, competing O-acylation at the steroidal hydroxyl group may require protecting group strategies .

What safety protocols are essential for handling this compound?

Basic
Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of particulate matter. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Refer to SDS guidelines for related NHS esters, which highlight respiratory and skin irritation risks .

How can AI-driven automation improve synthesis scalability?

Advanced
AI platforms like COMSOL Multiphysics integrate reaction kinetics data with real-time process control, automating parameter adjustments (e.g., stoichiometry, temperature). Autonomous robotic systems (e.g., "smart laboratories") enable high-throughput screening of coupling conditions, reducing iterative trial-and-error .

What spectroscopic markers confirm successful conjugation to target biomolecules?

Basic
Monitor the disappearance of the NHS ester’s carbonyl peak (~1740 cm⁻¹) via FTIR. In MALDI-TOF MS, a mass shift corresponding to the molecular weight of the conjugate confirms successful coupling. For proteins, SDS-PAGE with Coomassie staining or Western blot (anti-digoxin antibodies) validates conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.